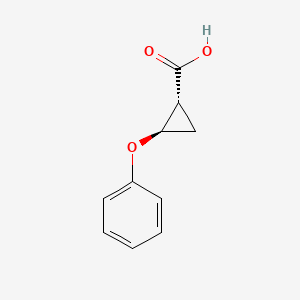

rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid

Description

rac-(1R,2R)-2-Phenoxycyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a phenoxy group (-OPh) and a carboxylic acid (-COOH) at the 1- and 2-positions of the cyclopropane ring, respectively. The "rac" designation indicates a racemic mixture of the (1R,2R) and (1S,2S) enantiomers. The rigid cyclopropane ring confers unique stereoelectronic properties, while the phenoxy substituent introduces aromaticity and moderate electron-withdrawing effects. This compound is primarily utilized as a chiral building block in pharmaceutical synthesis and materials science due to its ability to impart conformational constraints in target molecules .

Properties

Molecular Formula |

C10H10O3 |

|---|---|

Molecular Weight |

178.18 g/mol |

IUPAC Name |

(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C10H10O3/c11-10(12)8-6-9(8)13-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9-/m1/s1 |

InChI Key |

WGMCPVXHOXJEHO-RKDXNWHRSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]1OC2=CC=CC=C2)C(=O)O |

Canonical SMILES |

C1C(C1OC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Alkylation of Glycine Equivalents: One method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization to form the cyclopropane ring.

Cyclopropanation of Alkenes: Another approach is the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.

Industrial Production Methods: Industrial production methods for rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Products may include phenolic derivatives or carboxylic acid derivatives.

Reduction: The major product is the corresponding alcohol.

Substitution: Substituted phenoxy derivatives are the primary products.

Scientific Research Applications

Chemistry: rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of chiral molecules .

Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological systems .

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can influence the compound’s biological activity and its role in various chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Carboxylic Acid Derivatives

Structural and Electronic Differences

The table below highlights key structural analogs and their substituent effects:

*Estimated based on phenoxy’s electron-withdrawing nature relative to phenyl (pKa ~4.3) .

Key Observations:

- Electronic Effects: The phenoxy group (-OPh) is less electron-withdrawing than fluorine (-F) or trifluoromethyl (-CF₃) but more so than phenyl (-Ph). This results in intermediate acidity (pKa ~4.8) compared to fluorinated analogs (pKa 1.8–4.56) .

- Steric Bulk : The tert-butoxycarbonyl (-Boc) group in the Boc-protected analog introduces significant steric hindrance, making it suitable as a protective group in multistep syntheses .

- Applications: Phenoxy and phenyl derivatives are favored in material science for their aromatic stacking interactions, while fluorinated analogs are prioritized in drug design for enhanced metabolic stability and target binding .

Physicochemical Properties

- Solubility: The phenoxy substituent enhances solubility in polar aprotic solvents (e.g., DMSO, THF) compared to purely hydrophobic phenyl analogs. Fluorinated derivatives exhibit lower solubility in aqueous media due to increased lipophilicity .

- Thermal Stability: Cyclopropane rings generally confer high thermal stability. The phenoxy group’s resonance stabilization further augments this property, making the compound suitable for high-temperature reactions .

Biological Activity

rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid is a chiral compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a cyclopropane ring with a phenoxy group and a carboxylic acid functional group, contributing to its unique reactivity and interaction capabilities with biological systems.

Chemical Structure and Properties

- IUPAC Name : rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid

- Molecular Formula : C10H10O3

- Molecular Weight : 178.19 g/mol

- CAS Number : 3471-10-1

The compound's structure allows for various interactions with biological targets, including enzymes and receptors, due to the presence of the carboxylic acid group which can engage in hydrogen bonding and ionic interactions.

The biological activity of rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid can be attributed to its ability to interact with various molecular targets:

- Enzymatic Interactions : The carboxylic acid moiety can influence enzyme activity by forming hydrogen bonds or ionic interactions with active sites, potentially altering their catalytic properties.

- Receptor Binding : The phenoxy group may enhance binding affinity to specific receptors, modulating signaling pathways.

Pharmacological Effects

Research has indicated that this compound exhibits various pharmacological effects:

- Antimicrobial Activity : Studies have shown that rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid demonstrates activity against certain bacterial strains.

- Anti-inflammatory Properties : Preliminary investigations suggest that it may reduce inflammation in animal models, making it a candidate for further exploration in inflammatory diseases.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid against common pathogens. The results indicated significant inhibition of bacterial growth in vitro.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Study 2: Anti-inflammatory Effects

In a controlled animal study, the administration of rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid resulted in reduced levels of pro-inflammatory cytokines compared to the control group. The findings support its potential therapeutic use in managing inflammatory conditions.

| Treatment Group | Cytokine Levels (pg/mL) |

|---|---|

| Control | TNF-α: 150 ± 10 |

| Treatment (50 mg/kg) | TNF-α: 90 ± 5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.